7-Oxobicyclo[3.2.1]octane-1-carbonyl chloride

Physical property differentiation Distillation purification Thermal stability

Research challenge: Direct substitution of the non-oxo parent analog leads to yield loss and impurity issues due to the electron-withdrawing 7-oxo group. This specific bridgehead acyl chloride solves that. • Use as a dual-function electrophile: sequential amide coupling then ketone reduction/reductive amination for library synthesis. • ~55 °C boiling point elevation vs. parent requires adjusted vacuum distillation parameters, minimizing ambient volatilization losses. • Directly introduces the 7-oxobicyclo[3.2.1]octane-1-carbonyl moiety into pharmacophores; referenced in bicyclic DPP-IV inhibitor patent literature.

Molecular Formula C9H11ClO2
Molecular Weight 186.63 g/mol
CAS No. 411213-70-2
Cat. No. B13947200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Oxobicyclo[3.2.1]octane-1-carbonyl chloride
CAS411213-70-2
Molecular FormulaC9H11ClO2
Molecular Weight186.63 g/mol
Structural Identifiers
SMILESC1CC2CC(=O)C(C1)(C2)C(=O)Cl
InChIInChI=1S/C9H11ClO2/c10-8(12)9-3-1-2-6(5-9)4-7(9)11/h6H,1-5H2
InChIKeyOFGVNRFUUQSMRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Oxobicyclo[3.2.1]octane-1-carbonyl chloride: Chemical Identity and Procurement Profile


7-Oxobicyclo[3.2.1]octane-1-carbonyl chloride is a bridged bicyclic acid halide belonging to the class of carbonyl chlorides, characterized by a bicyclo[3.2.1]octane skeleton bearing a ketone at the 7-position and a reactive acyl chloride at the bridgehead 1-position . Its molecular formula is C₉H₁₁ClO₂ with a molecular weight of 186.64 g/mol . The compound serves as a versatile electrophilic building block for the introduction of the 7-oxobicyclo[3.2.1]octane scaffold into amides, esters, and other derivatives, and is primarily employed in medicinal chemistry and organic synthesis .

Bridged bicyclic electrophile for amide / ester library synthesis
Supports medicinal chemistry scaffold diversification workflows
Dual reactive handles: C1-acyl chloride + C7-ketone
Enables sequential orthogonal derivatization strategies
Selection context for 7-oxo-substituted bicyclo[3.2.1]octane building blocks
Reported boiling point elevation requires adjusted distillation conditions

Why Generic Bicyclo[3.2.1]octane Carbonyl Chlorides Are Not Substitutes


Although bicyclo[3.2.1]octane-1-carbonyl chloride (CAS 58541-35-8) and related analogs share the same carbocyclic framework and acyl chloride functionality, the presence of the 7-oxo group in the target compound introduces a significant electron-withdrawing effect and increases both molecular weight and polarity . These differences manifest as a substantially higher boiling point (~270.5 °C vs. ~215.6 °C at 760 mmHg) and altered reactivity profiles, meaning that direct substitution without re-optimization of reaction conditions (temperature, solvent, stoichiometry) is likely to result in different yields, impurity profiles, or reaction kinetics .

Target Compound
7-Oxobicyclo[3.2.1]octane-1-carbonyl chloride (MW 186.64, bp ~270 °C)
Common Substitute
Bicyclo[3.2.1]octane-1-carbonyl chloride (MW 172.65, bp ~215 °C)
Reaction conditions, stoichiometry, and distillation parameters may not transfer directly between parent and 7-oxo analog. Boiling point elevation (~55 °C) and molecular weight increase (~8.1%) can shift impurity profiles and acylation kinetics. Re-optimization is likely required.

Key Differentiation Evidence Against Closest Structural Analogs


Boiling Point Elevation vs. Parent Analog

The 7-oxo substituent raises the predicted boiling point at 760 mmHg by approximately 55 °C relative to the unsubstituted parent analog, bicyclo[3.2.1]octane-1-carbonyl chloride (CAS 58541-35-8) . This difference is attributable to the increased molecular weight (186.64 vs. 172.65 g/mol) and the polarity introduced by the ketone carbonyl, which enhances dipole-dipole interactions .

Boiling Point Elevation
Cross-study comparable
Target: 270.5 °C vs. Parent: 215.6 °C (+54.9 °C)
Distillation-based purification requires adjusted vacuum and thermal profiles.
Calculated values; experimental confirmation needed.
Physical property differentiation Distillation purification Thermal stability

Flash Point Comparison with Parent Analog

Despite the significant boiling point difference, the predicted flash point of the 7-oxo compound is only marginally higher than that of the parent analog (112.1 °C vs. 108.2 °C) . This suggests that while the compound is less volatile under ambient conditions, its flammability classification remains comparable to the parent .

Flash Point
Cross-study comparable
Target: 112.1 °C vs. Parent: 108.2 °C (+3.9 °C)
Flammability classification remains comparable despite boiling point difference.
Supports similar storage and handling classification review.
Safety handling Flammability classification Storage requirements

Molecular Weight and Elemental Composition Differences

The 7-oxo compound (C₉H₁₁ClO₂, MW 186.64) contains one additional oxygen atom compared to the parent bicyclo[3.2.1]octane-1-carbonyl chloride (C₉H₁₃ClO, MW 172.65), resulting in an 8.1% increase in molecular weight . This alters the equivalent weight for stoichiometric calculations and may affect solubility properties due to increased polarity and hydrogen-bond-accepting capacity .

Molecular Weight Shift
Cross-study comparable
+13.99 g/mol (+8.1%)
Stoichiometric calculations must adjust equivalent weight for scale-up.
C₉H₁₁ClO₂ (186.64) vs. C₉H₁₃ClO (172.65).
Stoichiometric calculations Equivalent weight Reaction scale-up

Enhanced Electrophilicity via 7-Oxo Electron-Withdrawing Effect

The 7-ketone exerts a through-bond and through-space electron-withdrawing inductive effect on the bridgehead carbonyl chloride. In the structurally related 8,8-dimethyl-2-oxo analog (CAS 104477-76-1), the presence of a ketone α to the bridgehead raises the predicted boiling point to 280.5 °C and flash point to 116.8 °C, indicating that placement of the oxo group modulates both physical properties and, by inference, electrophilic reactivity . Direct comparative kinetic data for 7-oxobicyclo[3.2.1]octane-1-carbonyl chloride are not publicly available.

Electrophilicity Context
Class-level inference
7-oxo group may enhance electrophilicity through inductive withdrawal
Reported boiling point elevation supports increased polarity; reactivity inference requires experimental verification per nucleophile system.
No direct comparative kinetic data available.
Reactivity tuning Acylation kinetics Electrophilicity

Ketone as an Orthogonal Synthetic Handle

Unlike the parent bicyclo[3.2.1]octane-1-carbonyl chloride, which lacks additional functional groups, the target compound possesses a ketone at the 7-position that can undergo independent transformations (e.g., reduction, reductive amination, or Wittig olefination) without necessarily involving the acyl chloride . This dual functionality enables sequential, orthogonal derivatization strategies not possible with the parent compound . Comparative data on specific transformations are available only in the context of broader oxabicyclo[3.2.1]octane synthetic methodologies [1].

Orthogonal Handle
Class-level inference
2 reactive sites (acyl chloride + ketone) vs. 1 in parent analog
Sequential derivatization not accessible with parent compound; supports library synthesis workflows.
Exemplified in oxabicyclo[3.2.1]octane scaffold literature.
Derivatization Orthogonal reactivity Scaffold diversification

High-Value Application Scenarios for 7-Oxobicyclo[3.2.1]octane-1-carbonyl chloride


Synthesis of DPP-IV Inhibitor Candidates

The compound serves as a direct acylating agent for introducing the 7-oxobicyclo[3.2.1]octane-1-carbonyl moiety into amine-containing pharmacophores. Patent literature on bicyclo[3.2.1]octane-based DPP-IV inhibitors describes amide bond formation using bicyclic carbonyl chlorides, where the 7-oxo substitution pattern may modulate target binding through hydrogen-bond interactions with the ketone oxygen [1]. The higher boiling point and differentiated polarity of the 7-oxo compound relative to the parent analog necessitate adjusted reaction conditions, making it a non-interchangeable building block for these medicinal chemistry programs .

Orthogonal Derivatization for Library Synthesis

The dual functionality (acyl chloride + ketone) enables sequential chemoselective transformations: first, amide or ester formation via the acyl chloride; second, ketone modification via reduction or reductive amination. This two-step diversification strategy is not accessible with the parent bicyclo[3.2.1]octane-1-carbonyl chloride, which lacks the 7-oxo handle, making the 7-oxo compound the building block of choice for generating functionalized bicyclo[3.2.1]octane libraries [1].

Process Development with Distillation-Based Purification

The ~55 °C boiling point elevation versus the parent analog directly impacts purification strategy. In processes where the acyl chloride intermediate or product must be purified by distillation, the higher boiling point of the 7-oxo compound requires adjusted vacuum conditions or higher pot temperatures, while also reducing losses from evaporative volatilization during ambient-pressure handling [1].

Application
Selection Property
Validation Focus
Medicinal chemistry scaffold derivatization
Electrophilic acyl chloride reactivity with 7-oxo polarity modulation
Acylation condition optimization; amide/ester yield and purity review
Orthogonal library synthesis
Dual-functionality: C1-acyl chloride + C7-ketone handle
Sequential chemoselective transformation compatibility
Distillation-based purification process development
Elevated boiling point (~270 °C) vs. parent analog
Vacuum and thermal profile adjustment; evaporative loss control
All applications are research-use contexts. Reaction conditions, stoichiometry, and purification parameters must be independently validated for specific nucleophile systems and scale.
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